2-[(4-methylphenyl)amino]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide (non-preferred name)
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Overview
Description
2-[(4-methylphenyl)amino]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)amino]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves the condensation reaction between 4-methylbenzaldehyde and 4-methylaniline in the presence of acetic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: Reduction of the compound can lead to the formation of amines.
Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects primarily through the formation of hydrazone bonds with target molecules. This interaction can inhibit the activity of certain enzymes by blocking their active sites. The aromatic rings in the compound also allow for π-π stacking interactions with other aromatic systems, enhancing its binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-methylphenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
- **2-[(4-methylphenyl)amino]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
- **2-[(4-methylphenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-[(4-methylphenyl)amino]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide exhibits unique properties due to the presence of two 4-methylphenyl groups. These groups enhance its hydrophobicity and improve its ability to penetrate cell membranes, making it a more effective agent in biological applications.
Properties
Molecular Formula |
C17H19N3O |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-(4-methylanilino)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H19N3O/c1-13-3-7-15(8-4-13)11-19-20-17(21)12-18-16-9-5-14(2)6-10-16/h3-11,18H,12H2,1-2H3,(H,20,21)/b19-11+ |
InChI Key |
KUAWNASGVKFROK-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CNC2=CC=C(C=C2)C |
Origin of Product |
United States |
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